Glycidyl Palmitate

Analytical Chemistry Food Safety LC-MS

Glycidyl palmitate (oxiran-2-ylmethyl hexadecanoate) is a member of the glycidyl fatty acid ester (GE) class, defined by an epoxide-containing glycidyl group esterified to palmitic acid (C16:0). This compound serves as a high-purity standard and intermediate, primarily for analytical method development and organic synthesis.

Molecular Formula C19H36O3
Molecular Weight 312.5 g/mol
CAS No. 7501-44-2
Cat. No. B136052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycidyl Palmitate
CAS7501-44-2
SynonymsHexadecanoic Acid 2-Oxiranylmethyl Ester-13C16;  Palmitic Acid 2,3-Epoxypropyl Ester-13C16;  (+/-)-Glycidyl Palmitate-13C16;  Glycidyl Hexadecanoate-13C16;  NSC 406558-13C16;  Palmitic Acid Glycidyl Ester-13C16; 
Molecular FormulaC19H36O3
Molecular Weight312.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC1CO1
InChIInChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h18H,2-17H2,1H3
InChIKeyKYVUJPJYTYQNGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Glycidyl Palmitate (CAS 7501-44-2): Baseline Characterization for R&D and Analytical Procurement


Glycidyl palmitate (oxiran-2-ylmethyl hexadecanoate) is a member of the glycidyl fatty acid ester (GE) class, defined by an epoxide-containing glycidyl group esterified to palmitic acid (C16:0) . This compound serves as a high-purity standard and intermediate, primarily for analytical method development and organic synthesis . Unlike other GEs formed from fatty acids with varying chain lengths and unsaturation, its distinct C16:0 saturated tail confers specific physicochemical properties, including a defined melting point range (39-41 °C) and molecular weight (312.5 g/mol) , that are critical for method standardization and reproducible chemical reactions.

Why Substituting Glycidyl Palmitate with Another Glycidyl Ester Can Invalidate Your Analytical Workflow


In analytical chemistry, the concept of a 'generic glycidyl ester' does not exist. Glycidyl palmitate, glycidyl stearate (C18:0), and glycidyl oleate (C18:1) are distinct chemical entities with unique molecular weights, chromatographic retention times, and mass spectrometric fragmentation patterns [1]. Substitution without re-validation will compromise the accuracy and precision of quantitative methods. A pivotal interlaboratory study evaluating LC-MS quantification across five GEs demonstrated that method performance parameters—specifically repeatability and reproducibility—are compound-dependent [1]. Using glycidyl stearate as an internal standard for glycidyl palmitate would introduce a significant error source due to different LC behavior and MS ionization efficiencies, rendering the resulting data unreliable for critical applications like regulatory compliance or process optimization.

Glycidyl Palmitate: A Data-Driven Guide to Its Differentiated Performance and Applications


Validated Analytical Performance: Precision Metrics for Glycidyl Palmitate Quantification via LC-MS

In a 17-laboratory collaborative study, the analytical performance of an LC-MS method for quantifying five glycidyl esters was evaluated. For glycidyl palmitate, the method exhibited repeatability (RSDr) ranging from 6.85% to 19.88% and reproducibility (RSDR) ranging from 16.58% to 35.52% in samples containing >0.5 mg/kg [1]. These performance metrics are specific to glycidyl palmitate and differ from those for other GEs, such as glycidyl stearate or glycidyl oleate, in the same sample matrices [1].

Analytical Chemistry Food Safety LC-MS

Chiral Resolution: Defined Enantiomeric Behavior of Glycidyl Palmitate in Edible Oils

A chiral-phase HPLC/APCI-MS method successfully resolved the R- and S-enantiomers of synthetic glycidyl palmitate and demonstrated their presence in a commercial diacylglycerol (DAG)-rich oil in almost equal amounts [1]. The method provided clear enantiomer resolution for a panel of GEs, including glycidyl palmitate (C16:0), stearate (C18:0), oleate (C18:1), linoleate (C18:2), and linolenate (C18:3) [1].

Chiral Chromatography Food Contaminants Process Chemistry

Lipid Nanoparticle (LNP) Formulation: Glycidyl Palmitate as a High-Yield Building Block for Ionizable Lipids

A 2025 patent application (US 2025/0092003 A1) describes the use of glycidyl palmitate as a key intermediate in synthesizing novel ionizable lipid compounds for drug-loaded lipid nanoparticles (LNPs) [1]. In a representative synthetic step, glycidyl palmitate reacted with an amine-containing compound at a molar ratio of 2.4:1 to yield a lipid intermediate [1]. The resulting LNPs are suitable for delivering nucleic acid drugs, vaccines, and other active ingredients [1]. This exemplifies a quantifiable and specific application not detailed for other glycidyl esters in this context.

Drug Delivery Nanomedicine Organic Synthesis

Procurement-Guided Applications: Where Glycidyl Palmitate Provides a Verifiable Advantage


Development and Validation of LC-MS Methods for Process Contaminants in Edible Oils

For laboratories developing or validating methods for GE quantification in food, procuring high-purity glycidyl palmitate is essential. As demonstrated by a 17-lab collaborative study, method precision (RSDr and RSDR) for this analyte has been established in real-world matrices [1]. Using the compound-specific performance data allows for a more robust method validation compared to using a surrogate standard, ensuring compliance with evolving food safety regulations.

Chiral Analysis of Glycidyl Ester Formation Mechanisms

Research groups investigating the formation pathways of glycidyl esters during the high-temperature deodorization of edible oils should utilize glycidyl palmitate. Its established, nearly equal R/S enantiomeric distribution in processed oils serves as a reliable benchmark [1]. This allows for direct comparative studies to evaluate the efficacy of new processing aids or altered refining conditions designed to mitigate GE formation, with results that are relevant to the entire class of saturated and unsaturated GEs.

Synthesis of Custom Ionizable Lipids for Advanced Drug Delivery Systems

Medicinal chemistry and formulation science teams working on next-generation lipid nanoparticles (LNPs) for nucleic acid therapeutics should source glycidyl palmitate. A published patent explicitly details its use in a high-yielding, 2.4:1 molar ratio reaction to construct a novel ionizable lipid core [1]. This provides a direct, reproducible synthetic pathway for creating a library of functional lipids, offering a tangible advantage over exploring undefined synthetic routes with other glycidyl esters.

Technical Documentation Hub

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